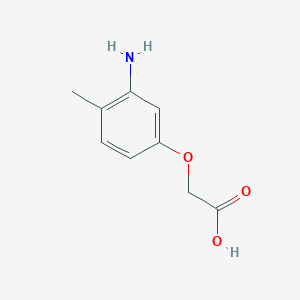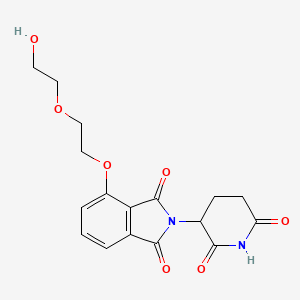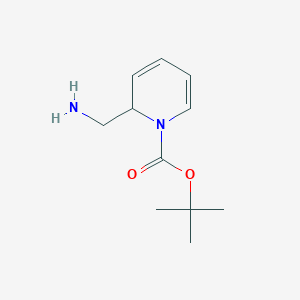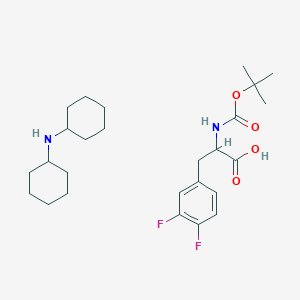
(1R)-1-(4-methylphenyl)cyclopropane-1,2-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1-(4-methylphenyl)cyclopropane-1,2-dicarboxylic acid is a cyclopropane derivative characterized by the presence of a 4-methylphenyl group and two carboxylic acid groups attached to the cyclopropane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-methylphenyl)cyclopropane-1,2-dicarboxylic acid typically involves the cyclopropanation of alkenes. One common method is the reaction of alkenes with carbenes, which can be generated in situ from reagents such as chloroform and potassium hydroxide . The reaction conditions often require a catalyst, such as a cobalt complex, to facilitate the formation of the cyclopropane ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(1R)-1-(4-methylphenyl)cyclopropane-1,2-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like sulfuric acid or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
(1R)-1-(4-methylphenyl)cyclopropane-1,2-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism by which (1R)-1-(4-methylphenyl)cyclopropane-1,2-dicarboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The cyclopropane ring’s strained nature makes it highly reactive, allowing it to participate in various chemical reactions. The carboxylic acid groups can form hydrogen bonds and interact with enzymes or receptors, influencing biological processes.
類似化合物との比較
Similar Compounds
Cyclopropane-1,1-dicarboxylic acid: Lacks the 4-methylphenyl group, making it less hydrophobic.
1-Phenylcyclopropane-1,2-dicarboxylic acid: Similar structure but without the methyl group on the phenyl ring.
Uniqueness
(1R)-1-(4-methylphenyl)cyclopropane-1,2-dicarboxylic acid is unique due to the presence of both the cyclopropane ring and the 4-methylphenyl group. This combination imparts distinct chemical and physical properties, such as increased hydrophobicity and reactivity, making it valuable for specific applications in research and industry.
特性
分子式 |
C12H12O4 |
|---|---|
分子量 |
220.22 g/mol |
IUPAC名 |
(1R)-1-(4-methylphenyl)cyclopropane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C12H12O4/c1-7-2-4-8(5-3-7)12(11(15)16)6-9(12)10(13)14/h2-5,9H,6H2,1H3,(H,13,14)(H,15,16)/t9?,12-/m0/s1 |
InChIキー |
RIDXNPOAOROPNF-ACGXKRRESA-N |
異性体SMILES |
CC1=CC=C(C=C1)[C@]2(CC2C(=O)O)C(=O)O |
正規SMILES |
CC1=CC=C(C=C1)C2(CC2C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl N-[2-[2-aminopropanoyl(methyl)amino]cyclohexyl]carbamate](/img/structure/B14773182.png)

![N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrazine-2-carboxamide](/img/structure/B14773200.png)
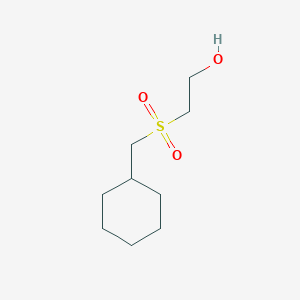

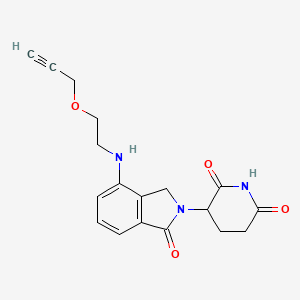
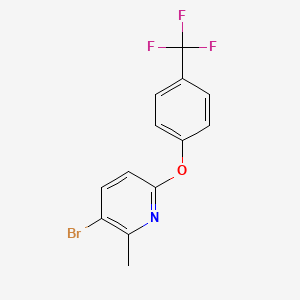
![N-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-pyridin-2-ylacetamide](/img/structure/B14773223.png)
